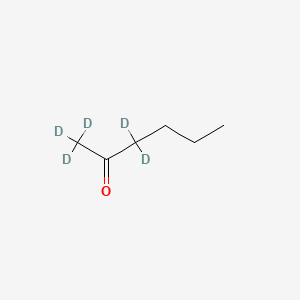
2,4,6-Trifluorobenzoyl chloride
Vue d'ensemble
Description
2,4,6-Trifluorobenzoyl chloride is an aryl fluorinated building block . It has a molecular formula of C7H2ClF3O .
Synthesis Analysis
While there is no direct synthesis process available for 2,4,6-Trifluorobenzoyl chloride, a similar compound, 2,4,6-Trichlorobenzoyl chloride, is prepared by reacting 2,4,6-trichloroaniline with N-butyllithium in a carbon dioxide atmosphere .Molecular Structure Analysis
The molecular weight of 2,4,6-Trifluorobenzoyl chloride is 194.538 Da . It has a structure that includes one carbon atom double bonded to an oxygen atom and single bonded to a chlorine atom .Physical And Chemical Properties Analysis
2,4,6-Trifluorobenzoyl chloride has a density of 1.5±0.1 g/cm3 . Its boiling point is 151.8±35.0 °C at 760 mmHg . The refractive index is 1.480 .Applications De Recherche Scientifique
Electrochemical Applications
2,4,6-Trifluorobenzoyl chloride is utilized in electrochemical research. It plays a role in the electrochemical reduction of imidazolium cations, leading to the production of nucleophilic carbenes. These carbenes show compatibility and persistence in ionic liquids like tetradecyl(trihexyl)phosphonium chloride (Gorodetsky et al., 2004). Additionally, 2,4,6-Trifluorobenzoyl chloride's derivatives have been investigated in the electrochemistry of ionic liquids, revealing insights into impurity identification and elimination (Xiao & Johnson, 2003).
Organic Synthesis and Catalysis
This compound is significant in organic synthesis, especially in cross-coupling reactions. It's used in Suzuki–Miyaura cross-coupling reactions mediated by palladium and imidazolium salt systems. These reactions are crucial for synthesizing various pharmaceutical and organic compounds (Grasa et al., 2002). Another application is in the defluorinative diarylhydroxylation of aromatic compounds, demonstrating its versatility in organic synthesis (Okamoto et al., 2010).
Photoaffinity Labeling
In biochemical research, derivatives of 2,4,6-Trifluorobenzoyl chloride are used in photoaffinity labeling. These derivatives provide a method to label enzymes with less rearrangement compared to other diazoacyl reagents, which is crucial for understanding enzyme mechanisms and interactions (Chowdhry et al., 1976).
Catalyst Development
This compound is instrumental in developing new catalysts for various chemical reactions. It's involved in the synthesis of palladium, iridium, and ruthenium complexes with iminocarbene ligands. These complexes are applied in aqueous-phase Suzuki-Miyaura cross-coupling reactions and transfer hydrogenation, illustrating its role in advancing catalysis technology (Guo et al., 2012).
Analytical Chemistry Applications
2,4,6-Trifluorobenzoyl chloride contributes to analytical chemistry, particularly in sensor development. It's used in synthesizing specific compounds for potentiometric sensors, enhancing the detection and measurement of various chemical species (Gupta et al.,2000)
Safety And Hazards
Propriétés
IUPAC Name |
2,4,6-trifluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-7(12)6-4(10)1-3(9)2-5(6)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFIJQFBERMWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229760 | |
| Record name | 2,4,6-Trifluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluorobenzoyl chloride | |
CAS RN |
79538-29-7 | |
| Record name | 2,4,6-Trifluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79538-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trifluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079538297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trifluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trifluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














